ethyl-2-phenylglycidate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

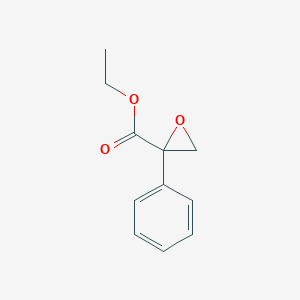

2-Phenyloxirane-2-carboxylic acid ethyl ester is an organic compound with the molecular formula C11H12O3. It is a member of the glycidic ester family, which are known for their applications in organic synthesis and pharmaceutical research . This compound is characterized by the presence of an oxirane ring (epoxide) and a carboxylic acid ester group, making it a versatile intermediate in various chemical reactions.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyloxirane-2-carboxylic acid ethyl ester typically involves the reaction of phenylacetic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring . The reaction conditions generally include:

- Temperature: 0-5°C

- Solvent: Dichloromethane

- Reaction Time: 2-3 hours

Industrial Production Methods

On an industrial scale, the production of 2-Phenyloxirane-2-carboxylic acid ethyl ester can be achieved through continuous flow processes, which offer better control over reaction parameters and higher yields. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product .

化学反应分析

Types of Reactions

2-Phenyloxirane-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Reduction: The oxirane ring can be reduced to form diols using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, water or alcohol as solvent

Reduction: Lithium aluminum hydride, ether as solvent

Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst

Major Products Formed

Hydrolysis: Phenylacetic acid and ethanol

Reduction: 2-Phenyl-1,2-ethanediol

Substitution: Various substituted phenylacetic acid derivatives

科学研究应用

2-Phenyloxirane-2-carboxylic acid ethyl ester has several applications in scientific research:

作用机制

The mechanism of action of 2-Phenyloxirane-2-carboxylic acid ethyl ester involves its reactivity towards nucleophiles due to the presence of the oxirane ring. The ring strain in the oxirane makes it highly reactive, allowing it to undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in synthetic chemistry to introduce functional groups at specific positions on the phenylacetic acid backbone .

相似化合物的比较

Similar Compounds

- 2-Methyl-3-phenyloxirane-2-carboxylic acid ethyl ester

- 2-Pyrrolidinecarboxylic acid-5-oxo-, ethyl ester

- 2-Pyridinecarboxylic acid, ethyl ester

Uniqueness

2-Phenyloxirane-2-carboxylic acid ethyl ester is unique due to its combination of an oxirane ring and a carboxylic acid ester group, which provides a versatile platform for various chemical transformations. Its ability to undergo multiple types of reactions makes it a valuable intermediate in organic synthesis and pharmaceutical research .

生物活性

Ethyl-2-phenylglycidate (EPG) is an organic compound notable for its applications in various chemical syntheses, particularly in the pharmaceutical industry. This article explores the biological activity of EPG, focusing on its enzymatic interactions, potential therapeutic uses, and relevant research findings.

This compound is a colorless to yellowish liquid with a fruity odor. Its molecular formula is C12H14O3, and it has been studied for its reactivity as an epoxide, which can undergo hydrolysis and other transformations under specific conditions.

Enzymatic Activity

Enzymatic Hydrolysis:

Research indicates that EPG can be hydrolyzed by various microbial strains, particularly those producing epoxide hydrolases (EH). For instance, Galactomyces geotrichum ZJUTZQ200 has shown significant activity in hydrolyzing EPG with high enantioselectivity. The optimal conditions for this bioconversion include specific substrate-to-cell ratios and pH levels, which greatly influence the enantiomeric excess (e.e.) and overall yield of the desired products.

| Strain | Enantioselectivity (E value) | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| G. geotrichum ZJUTZQ200 | 49 | 95 | 8 |

| Pseudomonas putida | >99 | 48 | Variable |

The studies demonstrated that the highest enantioselectivity was achieved at a substrate/cell ratio of 5%, leading to an e.e. of over 99% for certain products derived from EPG .

Pharmacological Potential

Antiviral Activity:

Recent investigations have suggested that compounds related to EPG may exhibit antiviral properties. A study identified flavor/fragrance compositions, including derivatives of phenylglycidate, that inhibited the binding of SARS-CoV-2 to human ACE2 receptors. Although EPG itself was not directly tested, its structural relatives indicate a potential for similar biological activity .

Inhibition Studies:

EPG has been evaluated for its inhibitory effects on human carbonic anhydrases (hCA), which are crucial in various physiological processes. In vitro studies reported that certain derivatives of EPG could serve as effective inhibitors of hCA, suggesting potential therapeutic applications in conditions where modulation of this enzyme is beneficial .

Case Studies

-

Chemoenzymatic Synthesis:

A notable case involved the use of EPG in the chemoenzymatic synthesis of taxol's C-13 side chain. The process utilized G. geotrichum as a biocatalyst to achieve high yields and selectivity for the desired enantiomeric form of the compound . -

Environmental Applications:

EPG's decomposition pathways have been studied using density functional theory (DFT), revealing insights into its stability and reactivity under environmental conditions. Understanding these pathways is essential for assessing the ecological impact of EPG and similar compounds .

属性

IUPAC Name |

ethyl 2-phenyloxirane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-2-13-10(12)11(8-14-11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOOCDASTSAUTTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CO1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。